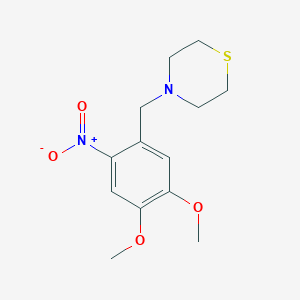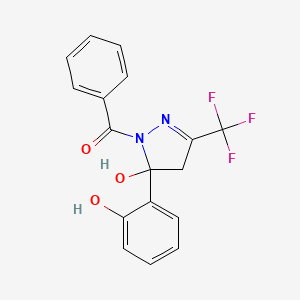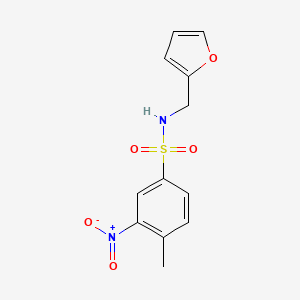![molecular formula C19H19FN4O2 B4980825 1-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4980825.png)
1-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole-containing compounds. It has been synthesized and extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its effects by binding to specific enzymes and receptors, thereby altering their activity and function. For example, it has been reported to inhibit histone deacetylases by binding to their active sites and preventing the removal of acetyl groups from histone proteins. This leads to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of fungi, and reduce inflammation in animal models of disease. It has also been reported to have effects on the central nervous system, including reducing locomotor activity and inducing catalepsy in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent inhibitory activity against a range of enzymes and receptors. However, it also has some limitations. For example, it may exhibit off-target effects on other enzymes and receptors, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the study of 1-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide. One area of research is the development of new drugs and therapeutic agents based on this compound. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials. Finally, the optimization of the synthesis method and purification techniques may lead to improved yields and purity of the final product.
Métodos De Síntesis
The synthesis of 1-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves a multi-step process. The first step involves the reaction of 2-fluorobenzyl chloride with sodium azide to form 2-fluorobenzyl azide. The second step involves the reaction of 2-fluorobenzyl azide with N-(4-methoxyphenethyl)prop-2-yn-1-amine to form the corresponding triazole. The final step involves the reaction of the triazole with chloroformic acid to form the carboxamide. The purity and yield of the final product can be optimized by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit potent inhibitory activity against various enzymes and receptors, including histone deacetylases, carbonic anhydrases, and dopamine D2 receptors. It has also been reported to exhibit anti-inflammatory, anticancer, and antifungal activities. These properties make it a promising candidate for the development of new drugs and therapeutic agents.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[2-(4-methoxyphenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-26-16-8-6-14(7-9-16)10-11-21-19(25)18-13-24(23-22-18)12-15-4-2-3-5-17(15)20/h2-9,13H,10-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQMSYJDNOHATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN(N=N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1,3-dioxo-5-[(3-pyridinylcarbonyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4980744.png)
![4-[2-(dimethylamino)-3,5-dinitrobenzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4980750.png)


![dibutyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B4980775.png)


![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4980799.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4980800.png)
![2-[4-({4-[(2,2-diallyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B4980807.png)

![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-prolinate](/img/structure/B4980836.png)
![4-(4-{[5-(methoxymethyl)-2-furyl]methyl}-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4980841.png)
